![molecular formula C10H18ClNO B13463610 3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13463610.png)
3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxan-4-yl)bicyclo[111]pentan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound features a unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane framework. One common method is through carbene insertion into the central bond of bicyclo[1.1.0]butane. Another practical approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as carbene insertion and nucleophilic addition, which are known for their practicality and efficiency. These methods allow for the installation of various functional groups at the bridgehead positions, making the compound suitable for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentan-1-amine hydrochloride: Shares the bicyclo[1.1.1]pentane core but lacks the oxan-4-yl group.
Bicyclo[1.1.1]pentane-derived azides: Used in click chemistry applications, similar to 3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride.
Quinolone antibacterial agents: Synthesized using this compound as a precursor.
Uniqueness
The presence of the oxan-4-yl group in 3-(Oxan-4-yl)bicyclo[111]pentan-1-amine hydrochloride distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C10H18ClNO |
|---|---|
Poids moléculaire |
203.71 g/mol |
Nom IUPAC |
3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8H,1-7,11H2;1H |
Clé InChI |
OSSALPGYXMLZNE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C23CC(C2)(C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine, carbonic acid](/img/structure/B13463536.png)
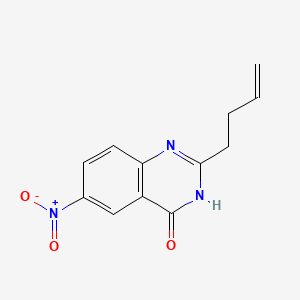
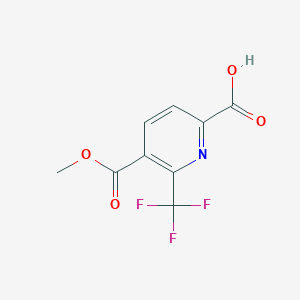
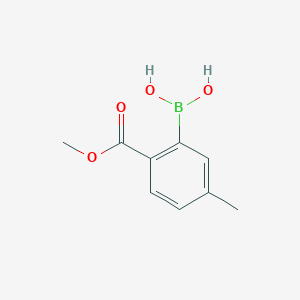
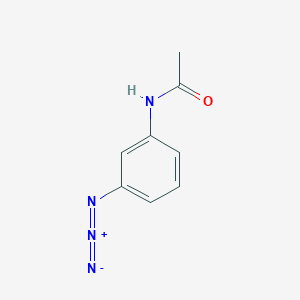
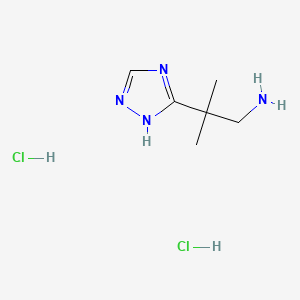
![1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride](/img/structure/B13463565.png)
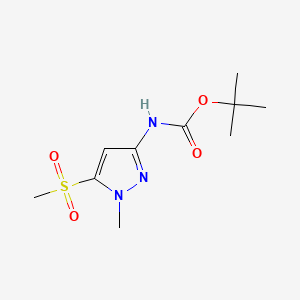
![(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)
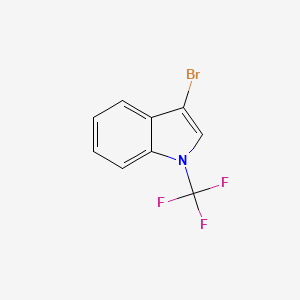
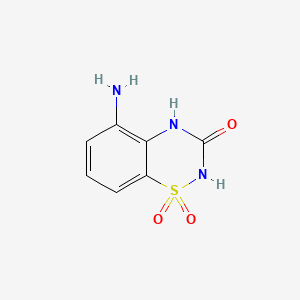
![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)

![7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13463615.png)
